molecular formula C24H27NO4 B2423600 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid CAS No. 1556626-97-1

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid

Cat. No.: B2423600
CAS No.: 1556626-97-1
M. Wt: 393.483
InChI Key: ZOJDBZNVQWLELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-24(2,22(26)27)16-8-7-13-25(14-16)23(28)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21H,7-8,13-15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJDBZNVQWLELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid typically involves the reaction of 9H-fluorene-9-methanol with piperidine derivatives under specific conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a building block in organic synthesis. Its unique structure, which includes a piperidine ring and a fluorenylmethoxycarbonyl protecting group, allows for the selective formation of peptide bonds during peptide synthesis. This is crucial for constructing complex peptides that may exhibit specific biological activities.

Key Reactions :

  • Deprotection : The fluorenylmethoxycarbonyl group can be removed under mild acidic conditions to yield free amines, which can then react with carboxylic acids or activated esters.
  • Coupling Reactions : The free amine formed post-deprotection can participate in nucleophilic attacks on carbonyl groups to form stable peptide bonds.

Biological Studies

In biological research, this compound is instrumental for studying various biochemical pathways and interactions. Its ability to modulate enzyme activity makes it a valuable tool in pharmacological studies.

Mechanism of Action :
The compound interacts with specific molecular targets, influencing their activity. This interaction can lead to significant biological effects, such as modulation of metabolic pathways or inhibition of specific enzymes involved in disease processes.

Pharmaceutical Development

The compound's role in drug development is noteworthy, particularly in the design of new therapeutic agents targeting various diseases. Its derivatives have shown promise in anticancer and antifungal activities.

Case Studies :

  • Anticancer Potential : Research has indicated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines such as HeLa and MCF-7. The modifications in the piperidine structure enhance their anticancer activity.
CompoundCell LineIC50 (µg/mL)
Derivative AHeLa20
Derivative BMCF-724
  • Antifungal Activity : Similar compounds have demonstrated significant antifungal effects against strains like Candida albicans and Aspergillus flavus, with minimum inhibitory concentrations (MIC) indicating potent activity.
CompoundTarget OrganismMIC (µg/mL)
Piperidine Derivative 1Aspergillus flavus1
Piperidine Derivative 2Candida albicans5

Industry Applications

In industrial settings, this compound is utilized for producing materials with specific properties, such as polymers and resins. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific piperidine and fluorenylmethoxycarbonyl moieties, which confer distinct chemical and biological properties.

Biological Activity

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid is a complex organic compound primarily utilized in peptide synthesis. Its unique structure and protective groups make it a valuable building block in biochemical applications, particularly in the development of peptide-based drugs and therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C27H32N2O6C_{27}H_{32}N_{2}O_{6}, with a molecular weight of 480.6 g/mol. The structure includes a piperidine ring attached to a fluorenylmethoxycarbonyl (Fmoc) group, which is essential for protecting the amine during synthesis.

PropertyValue
Molecular FormulaC27H32N2O6
Molecular Weight480.6 g/mol
Key Functional GroupsFmoc, Piperidine

The primary mechanism of action for this compound involves its role in peptide bond formation. Upon deprotection, the free amine can react with carboxylic acids or other activated esters to form stable peptide bonds through nucleophilic attack on the carbon atom of the carbonyl group in the carboxylic acid. This process is critical for constructing complex peptides that can exhibit specific biological activities.

Applications in Biological Research

The compound is widely used in various fields including:

  • Peptide Synthesis : It serves as a protected amino acid derivative, facilitating solid-phase peptide synthesis (SPPS).
  • Biological Studies : It aids in studying protein-protein interactions and enzyme-substrate relationships.
  • Drug Development : The compound is instrumental in developing peptide-based drugs due to its stability and functional properties.

Case Studies and Research Findings

Several studies have demonstrated the biological activity of compounds related to or derived from this compound:

  • Peptide Synthesis Efficiency : A study highlighted the efficiency of using Fmoc-protected amino acids in SPPS, noting that compounds like this one significantly enhance yield and purity in peptide synthesis .
  • Therapeutic Potential : Research into similar compounds has shown potential therapeutic roles, particularly in targeting specific receptors involved in metabolic processes .
  • Binding Affinity Studies : Investigations into binding affinities of related compounds have revealed significant interactions with target proteins, suggesting potential applications in drug design .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructure SimilarityApplication Area
(S)-2-(Fmoc-amino)-4-methoxybutanoic acidHighPeptide synthesis
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acidModerateDrug development

These comparisons illustrate the unique properties that make this compound particularly suited for specific biochemical applications.

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